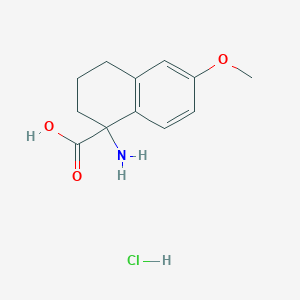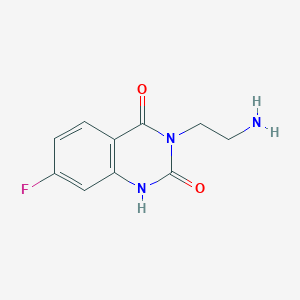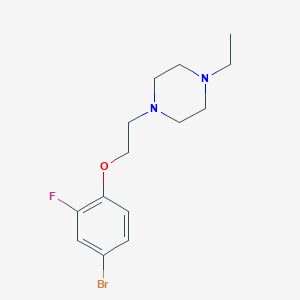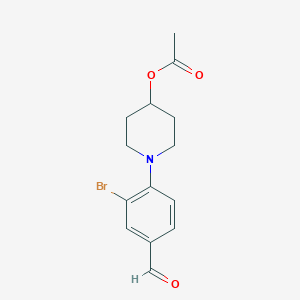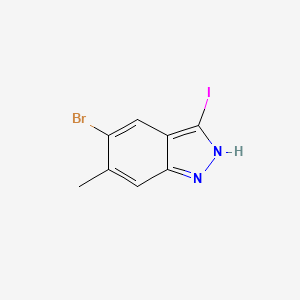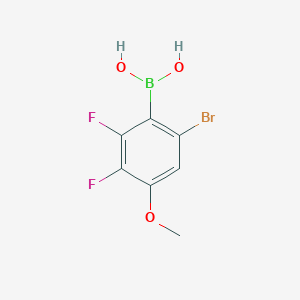
Acide (6-bromo-2,3-difluoro-4-méthoxyphényl)boronique
Vue d'ensemble
Description
(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for the construction of biaryl compounds, which are important in pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
In biological and medical research, this compound is used to develop new drugs and therapeutic agents. Its unique chemical structure allows for the modification of biologically active molecules, enhancing their efficacy and selectivity. Additionally, it can be used in the synthesis of fluorescent probes and imaging agents for biological studies .
Industry
In the industrial sector, (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is employed in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of high-performance materials makes it a valuable compound in various industrial applications .
Mécanisme D'action
Target of Action
The primary target of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which may contribute to their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various fields such as pharmaceuticals and materials science .
Analyse Biochimique
Biochemical Properties
(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with enzymes such as palladium complexes, which catalyze the transmetalation step in the coupling reaction . Additionally, the presence of the methoxy group can influence the electronic properties of the compound, affecting its reactivity and interaction with other biomolecules.
Cellular Effects
The effects of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that boronic acids can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins This can impact cell cycle regulation, apoptosis, and other cellular processes
Molecular Mechanism
The molecular mechanism of action of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid involves its interaction with biomolecules at the molecular level. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in Suzuki-Miyaura coupling . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . This degradation can affect its reactivity and interaction with biomolecules. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular and physiological functions.
Metabolic Pathways
(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, it can inhibit enzymes involved in the degradation of specific metabolites, leading to altered metabolic profiles.
Transport and Distribution
The transport and distribution of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound can be actively transported into cells via specific transporters, and its distribution can be affected by binding to intracellular proteins. This can lead to its accumulation in certain cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interaction with cellular machinery. This localization can affect its activity and function, as it may interact with different biomolecules in various subcellular environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an aqueous or organic solvent under mild conditions, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The bromine, fluorine, and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate or sodium hydroxide), and solvents like water, ethanol, or dimethyl sulfoxide (DMSO). The reaction conditions typically involve moderate temperatures and atmospheric pressure, making the processes relatively straightforward and scalable .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the primary product is a biaryl compound, which is formed by the coupling of the aryl boronic acid with an aryl halide .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar in structure but lacks the bromine and fluorine substituents.
(2,6-Difluoro-4-methoxyphenyl)boronic acid: Similar but lacks the bromine substituent.
(3,6-Difluoro-2-methoxyphenyl)boronic acid: Similar but has different positions for the fluorine and methoxy groups
Uniqueness
(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is unique due to the combination of bromine, fluorine, and methoxy groups on the phenyl ring. This unique substitution pattern enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in various synthetic applications .
Propriétés
IUPAC Name |
(6-bromo-2,3-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF2O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLXLYNLAGWBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C(=C1F)F)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



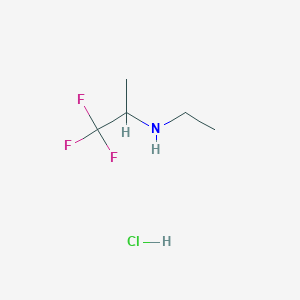
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)


